2,5-Dibromo-4-fluorocinnamic acid 2,5-Dibromo-4-fluorocinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18407126
InChI: InChI=1S/C9H5Br2FO2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
SMILES:
Molecular Formula: C9H5Br2FO2
Molecular Weight: 323.94 g/mol

2,5-Dibromo-4-fluorocinnamic acid

CAS No.:

Cat. No.: VC18407126

Molecular Formula: C9H5Br2FO2

Molecular Weight: 323.94 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromo-4-fluorocinnamic acid -

Specification

Molecular Formula C9H5Br2FO2
Molecular Weight 323.94 g/mol
IUPAC Name (E)-3-(2,5-dibromo-4-fluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H5Br2FO2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+
Standard InChI Key ZNAGOKHRVUGCMM-OWOJBTEDSA-N
Isomeric SMILES C1=C(C(=CC(=C1Br)F)Br)/C=C/C(=O)O
Canonical SMILES C1=C(C(=CC(=C1Br)F)Br)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-3-(2,5-dibromo-4-fluorophenyl)prop-2-enoic acid, reflects its trans-configuration (E-isomer), with a carboxylic acid group conjugated to a dihalogenated phenyl ring . Key structural features include:

  • Aromatic Ring: Substituted with bromine (Br) at positions 2 and 5, and fluorine (F) at position 4.

  • Propenoic Acid Chain: A conjugated double bond (C=C) links the phenyl ring to the carboxylic acid group.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₅Br₂FO₂
Molecular Weight323.94 g/mol
SMILESC1=C(C(=CC(=C1Br)F)Br)/C=C/C(=O)O
XLogP3-AA (Log P)3.4
Topological Polar Surface Area37.3 Ų

The fluorine atom’s electronegativity and bromine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and polymerization reactions .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) confirm the carboxylic acid and conjugated double bond .

  • NMR: ¹H NMR (CDCl₃) signals include δ 7.68 (s, 1H, aromatic H), 6.47 (s, 1H, aromatic H), and 3.95 (s, 3H, OCH₃ in analogs) .

Synthesis and Modification

Halogenation Strategies

Synthesis begins with a cinnamic acid backbone, followed by bromination and fluorination. Common methods include:

  • Perkin Reaction: Condensation of aryl aldehydes with acetic anhydride, though limited by electron-donating groups .

  • Knoevenagel Condensation: Base-catalyzed reaction between aldehydes and malonic acid derivatives, suitable for electron-deficient systems .

Table 2: Representative Bromination Conditions

SubstrateReagentsYieldConditionsSource
2-Hydroxy-4-methoxybenzaldehydeBr₂, AcOH90%0–20°C, 2h
4-Fluorocinnamic acidNBS, DMF76%RT, 24h

Fluorination is typically achieved via electrophilic substitution using F₂ or HF-pyridine.

Stereochemical Control

The E-isomer predominates due to steric hindrance between the phenyl ring and carboxylic acid group . Isomerization to the Z-form requires UV irradiation or catalytic assistance .

Biological and Medicinal Applications

Table 3: Cytotoxicity of Halogenated Cinnamic Acids

CompoundIC₅₀ (μM)Cell LineSource
3-Bromo-4-fluorocinnamic acid12.4HeLa
5-Fluorouracil (Control)8.2HeLa

Materials Science Applications

Photoresponsive Materials

The conjugated system enables [2+2] photodimerization under UV light, forming cyclobutane derivatives for optoelectronics .

Polymer Additives

Bromine acts as a flame retardant, while fluorine enhances thermal stability in polyesters .

Future Directions

  • Structure-Activity Relationships: Systematic modification of halogen positions to optimize bioactivity .

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability .

  • Sustainable Synthesis: Catalytic fluorination using flow chemistry to reduce waste .

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